molecular formula C7H4FNO B13619512 7-Fluorobenzo[d]isoxazole

7-Fluorobenzo[d]isoxazole

Cat. No.: B13619512
M. Wt: 137.11 g/mol
InChI Key: APRIWKGBKZQFBR-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. The fluorine atom at the 7th position of the benzene ring imparts unique chemical and biological properties to this compound. Isoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]isoxazole can be achieved through various methods. Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to various biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

    Benzo[d]isoxazole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Chlorobenzo[d]isoxazole: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    7-Bromobenzo[d]isoxazole: Similar to the chlorinated derivative but with a bromine atom.

Uniqueness: 7-Fluorobenzo[d]isoxazole is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activities. The fluorine atom enhances the compound’s stability and ability to form strong interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

7-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRIWKGBKZQFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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